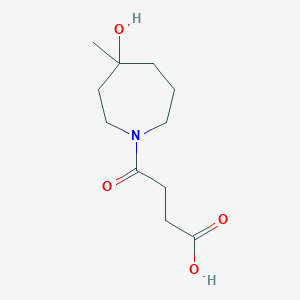![molecular formula C10H12ClN3O3 B6635028 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPME is a small molecule that belongs to the class of amino acids and has a molecular weight of 268.7 g/mol.
作用機序
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. The binding of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid to DPP-4 inhibits the degradation of incretin hormones, which leads to increased insulin secretion and improved glucose control. The binding of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid to GSK-3β inhibits its activity, which has been shown to promote neuronal survival and reduce inflammation in the brain.
Biochemical and Physiological Effects:
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been shown to have various biochemical and physiological effects, including improved glucose control, reduced inflammation, and enhanced neuronal survival. In animal studies, 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been shown to improve glucose tolerance and reduce blood glucose levels. It has also been shown to reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid is its small molecular size, which makes it easy to synthesize and study. 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid also exhibits high selectivity and potency towards its target enzymes, which makes it a promising candidate for drug development. However, one of the limitations of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid. One potential avenue is the development of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid's effects on other enzymes and pathways, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to determine the safety and efficacy of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid in humans.
合成法
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid can be synthesized using various methods, including the reaction between 2-amino-3-methylbutanoic acid and 5-chloropyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is then purified using chromatography techniques.
科学的研究の応用
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory effects on various enzymes, including dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 beta (GSK-3β). DPP-4 inhibitors are widely used in the treatment of type 2 diabetes, while GSK-3β inhibitors have been investigated for their potential therapeutic effects in neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
3-[(5-chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-5(10(16)17)6(2)14-9(15)7-3-13-8(11)4-12-7/h3-6H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOMGZIOYMVGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CN=C(C=N1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)
![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)
![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)

![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)


